molecular formula C25H27N3O5 B2541964 N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872862-18-5

N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2541964
CAS No.: 872862-18-5
M. Wt: 449.507
InChI Key: BWUVRFIQLNQAMO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an indole core substituted at the N-1 position with a 2-oxo-2-(piperidin-1-yl)ethyl chain (Figure 1). The indole moiety is further functionalized at the 3-position with a 2-oxoacetamide group. This compound’s design integrates multiple pharmacophoric elements: the 3,4-dimethoxyphenyl group may enhance lipophilicity and receptor binding, while the piperidin-1-yl substituent could improve bioavailability and blood-brain barrier penetration due to its basic nitrogen . The indole core is a privileged scaffold in medicinal chemistry, often associated with serotonin receptor modulation and kinase inhibition .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-32-21-11-10-17(14-22(21)33-2)26-25(31)24(30)19-15-28(20-9-5-4-8-18(19)20)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUVRFIQLNQAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with indole-3-acetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

The compound has been studied for its interactions with various biological targets, particularly in relation to cancer and neurological disorders. Its structural features suggest potential activity against several pathways involved in disease processes.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide have shown promising results in inhibiting tumor cell growth across various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Research Findings and Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The effectiveness varied with different cell lines, indicating a need for further exploration into structure-activity relationships (SAR).
  • Molecular Docking Studies : Computational studies have shown that this compound interacts favorably with key proteins involved in cancer progression. Molecular docking simulations suggest that the compound binds effectively to targets such as kinases and transcription factors critical for tumor growth.
  • Neuropharmacological Applications : There is emerging evidence that this compound may also possess neuroprotective properties. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases. Preliminary studies indicate that it may modulate neurotransmitter systems, providing a basis for further investigation into its effects on conditions such as depression and anxiety.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide ()

This analog shares the 3,4-dimethoxyphenyl and indole-3-yl acetamide backbone but differs in substituent placement. Instead of the N-1 piperidinyl-ethyl chain, the 3,4-dimethoxyphenyl group is attached via an ethyl linker to the acetamide nitrogen (Figure 2). However, the absence of the piperidinyl group may limit interactions with basic residues in enzyme active sites.

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()

This compound introduces a thiazolidinone-thioxo moiety and a 2-chlorophenyl group (Figure 3). The thiazolidinone ring confers rigidity and hydrogen-bonding capacity, while the chlorine atom may enhance electrophilic interactions.

Heterocyclic Acetamides Beyond Indole Cores

Pyrazole Derivatives (–5)

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () replaces the indole with a pyrazole ring (Figure 4). Pyrazoles are metabolically stable and often used in anti-inflammatory agents. The methylsulfanyl group in enhances electron-richness, favoring π-π stacking interactions. However, the lack of an indole system may diminish affinity for neurological targets .

Data Tables and Comparative Analysis

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Potential Applications
Target Compound C₂₅H₂₇N₃O₅ 461.50 3,4-Dimethoxyphenyl, N-1 piperidinyl-ethyl-oxo, indole-3-yl ~3.2 CNS disorders, kinase inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide C₂₀H₂₀N₂O₄ 352.39 3,4-Dimethoxyphenethyl, indole-3-yl ~2.8 Serotonin receptor modulation
N-(2-Chlorophenyl)-2-{...thiazolidinone...}acetamide C₂₇H₂₃ClN₄O₂S₂ 542.07 2-Chlorophenyl, thiazolidinone-thioxo, 4-methylbenzyl ~3.5 Antimicrobial, antidiabetic
Pyrazole derivative () C₁₉H₂₁N₃O₂S 355.45 4-(Methylsulfanyl)phenyl, pyrazole-3-oxo ~2.9 Anti-inflammatory

*logP values estimated via computational tools (e.g., ChemAxon).

Table 2. Key Structural Differences and Implications

Feature Target Compound Compound Compound
Core Heterocycle Indole Indole Indole with thiazolidinone fusion
Substituent at N-1 Piperidinyl-ethyl-oxo None (substituent at acetamide N) Thiazolidinone-thioxo
Aromatic Group 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenethyl 2-Chlorophenyl
Bioactivity Clues Enhanced CNS penetration Improved solubility Electrophilic reactivity

Biological Activity

N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure

The compound features a complex structure that includes:

  • A 3,4-dimethoxyphenyl moiety.
  • An indole core linked to a piperidine derivative.

This structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-cancer and anti-inflammatory applications. Below are key findings regarding its biological activity:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. The compound's IC50 values indicate effective inhibition of cell proliferation, comparable to established chemotherapeutics.
    Cell LineIC50 (µM)Reference
    Jurkat<10
    A431<15
    HT29<20
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that it interacts with target proteins primarily through hydrophobic contacts, enhancing its cytotoxic potential .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vivo studies indicated a reduction in inflammatory markers in animal models treated with the compound.

Case Studies

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Synthesis and Evaluation : A study synthesized various derivatives of related indole compounds and evaluated their anti-inflammatory properties. Results showed that modifications to the phenyl ring significantly enhanced anti-inflammatory activity .
  • Comparative Analysis : Another study compared the efficacy of N-(3,4-dimethoxyphenyl)-2-oxo derivatives with standard anti-inflammatory drugs like ibuprofen. The findings revealed that while the standard drug exhibited 86.4% activity, the synthesized compounds showed a range between 49.5% to 70.7%, indicating potential for further development .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Alkylation of the indole nitrogen using 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyl-ethyl-oxo group .
  • Step 2 : Coupling of the modified indole core with 3,4-dimethoxyphenylacetamide via nucleophilic acyl substitution or amide bond formation.
  • Intermediate Characterization :
  • Thin-layer chromatography (TLC) monitors reaction progress .
  • ¹H/¹³C NMR confirms regioselectivity and purity (e.g., δ 7.2–8.1 ppm for indole protons; δ 3.7–3.9 ppm for methoxy groups) .
  • Mass spectrometry (MS) verifies molecular weight (expected [M+H]⁺ ~509 g/mol) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹ for acetamide and oxo groups) .
  • High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy to rule out isobaric impurities .
  • X-ray crystallography (if crystalline): Resolve bond angles and torsional strain in the indole-piperidine linkage .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigate via:
  • Dose-response profiling : Test across 0.1–100 µM ranges to identify therapeutic windows .
  • Target-specific assays : Use kinase inhibition panels or ELISA-based cytokine quantification (e.g., TNF-α/IL-6 for anti-inflammatory claims) .
  • Control experiments : Compare with structurally analogous compounds (e.g., piperidine-to-pyrrolidine substitutions) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer : Systematically modify:
  • Piperidine moiety : Replace with morpholine or azetidine to alter steric bulk and hydrogen-bonding capacity .
  • Methoxy groups : Vary positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) to assess electronic effects on receptor binding .
  • Indole substitution : Introduce halogens (e.g., Cl, F) at C5 to enhance lipophilicity and membrane permeability .
    Table 1 : Example SAR Data
ModificationIC₅₀ (µM)LogP
Parent compound12.32.8
Piperidine → Morpholine8.72.5
3,4-dimethoxy → 2,5-dimethoxy15.13.1

Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?

  • Methodological Answer :
  • Neuroprotection :
  • SH-SY5Y cells (oxidative stress model): Pre-treat with H₂O₂ or rotenone, measure viability via MTT assay .
  • Primary cortical neurons : Quantify glutamate-induced excitotoxicity using calcium imaging .
  • Anticancer :
  • NCI-60 panel : Screen across 60 cancer cell lines to identify lineage-specific sensitivity .
  • Apoptosis assays : Annexin V/PI staining coupled with caspase-3/7 activation in HT-29 (colon cancer) cells .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :
  • Buffer systems : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models .

Q. What computational methods predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock into ATP-binding pockets (e.g., CDK2 or EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding for lead optimization .

Contradictory Evidence Resolution

Q. How to address discrepancies in reported solubility and bioavailability?

  • Methodological Answer :
  • Solubility : Re-measure in biorelevant media (FaSSIF/FeSSIF) via shake-flask method .
  • Permeability : Use Caco-2 monolayers with Papp values >1×10⁻⁶ cm/s indicating moderate absorption .
  • Formulation adjustments : Introduce PEGylation or cyclodextrin complexation to enhance aqueous solubility .

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